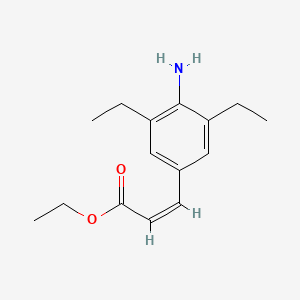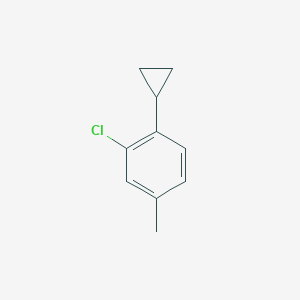![molecular formula C26H42N6 B13709282 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene](/img/structure/B13709282.png)
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is a complex polycyclic compound featuring multiple nitrogen atoms within its structure. This compound is notable for its unique tricyclic framework, which imparts significant stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of precursor molecules containing nitrogen atoms. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the tricyclic structure. For example, the use of sodium bicarbonate in an alkaline medium can be employed to promote cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and controlled environments to ensure high yield and purity. The process often includes the use of catalysts to enhance reaction rates and selectivity. For instance, transition metal catalysts such as ruthenium (II) have been utilized in the cyclopropanation of alpha-diazoacetates to achieve efficient synthesis .
Análisis De Reacciones Químicas
Types of Reactions
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mecanismo De Acción
The mechanism by which 6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple nitrogen atoms allow it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes and other proteins. Additionally, its tricyclic structure provides a rigid framework that can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A related compound with a simpler bicyclic structure, used in antiviral medications.
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-: Another similar compound with a different ring system, known for its use in organic synthesis.
Uniqueness
6,19-Dimethyl-3,6,9,16,19,22-hexaazatricyclo[22.2.2.2<11,14>]triaconta-1(27),11,13,24(28),25,29-hexaene is unique due to its highly complex tricyclic structure and the presence of multiple nitrogen atoms. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various scientific applications.
Propiedades
Fórmula molecular |
C26H42N6 |
|---|---|
Peso molecular |
438.7 g/mol |
Nombre IUPAC |
6,19-dimethyl-3,6,9,16,19,22-hexazatricyclo[22.2.2.211,14]triaconta-1(27),11,13,24(28),25,29-hexaene |
InChI |
InChI=1S/C26H42N6/c1-31-15-11-27-19-23-3-7-25(8-4-23)21-29-13-17-32(2)18-14-30-22-26-9-5-24(6-10-26)20-28-12-16-31/h3-10,27-30H,11-22H2,1-2H3 |
Clave InChI |
MVNLFKRBVYDYEV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCNCC2=CC=C(CNCCN(CCNCC3=CC=C(CNCC1)C=C3)C)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)

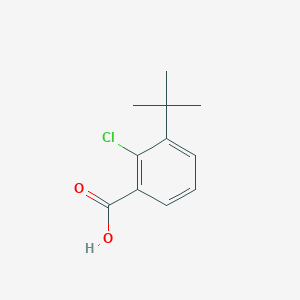
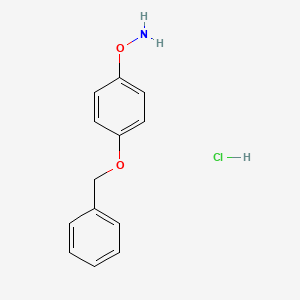
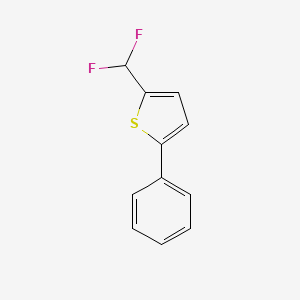
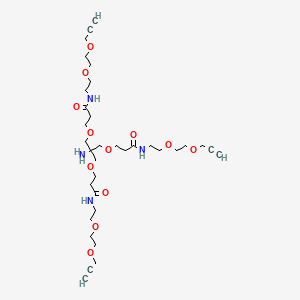
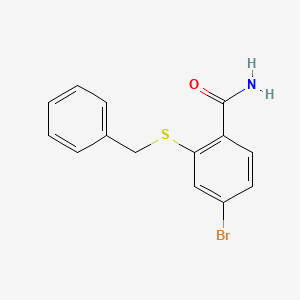
![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
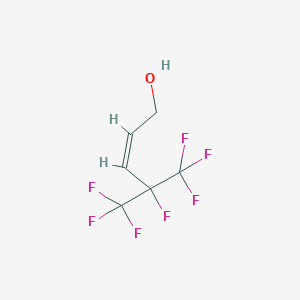
![2,4,7-Trichloro-5-methylpyrido[3,2-d]pyrimidin-6(5H)-one](/img/structure/B13709252.png)

![1-Bromo-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B13709269.png)
